3'-beta-Sialyl-beta-lactose is primarily found in human milk, where it contributes to the oligosaccharide composition that supports the development of the infant's gut microbiome and immune system. The presence of sialylated oligosaccharides like 3'-sialyllactose in human milk has been linked to beneficial health effects, including anti-inflammatory properties and modulation of gut microbiota .
This compound belongs to the class of sialylated oligosaccharides, which are characterized by the presence of sialic acid residues. It is classified under glycosides due to its glycosidic bond formation between lactose and sialic acid.
The synthesis of 3'-beta-Sialyl-beta-lactose can be achieved through various methods, including enzymatic and chemoenzymatic approaches. Enzymatic synthesis typically involves the use of sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate to lactose .
Technical Details:
Recent studies have optimized these methods to enhance yield and reduce reaction times, achieving significant production rates under controlled conditions .
The molecular structure of 3'-beta-Sialyl-beta-lactose consists of:
The structural formula can be represented as follows:
3'-beta-Sialyl-beta-lactose participates in various biochemical reactions, primarily involving its role as a substrate for specific enzymes such as neuraminidases and sialidases. These enzymes can cleave the sialic acid moiety, impacting cellular interactions and signaling pathways.
Technical Details:
The mechanism by which 3'-beta-Sialyl-beta-lactose exerts its biological effects involves several pathways:
Studies have shown that 3'-sialyllactose can enhance gut health by promoting beneficial bacteria while inhibiting pathogenic strains .
Relevant analyses indicate that 3'-sialyllactose retains its structural integrity under standard storage conditions but may degrade over time if exposed to high temperatures or acidic environments .
3'-beta-Sialyl-beta-lactose has several applications in scientific research and industry:
Microbial fermentation using engineered bacterial hosts represents the primary industrial-scale method for 3′-sialyllactose (3′-beta-Sialyl-beta-lactose) production. Escherichia coli strains are predominantly employed due to well-established genetic tools and high fermentation yields. The process utilizes glycerol or glucose as carbon sources, with exogenous lactose and N-acetylneuraminic acid (sialic acid) fed as precursors. Recent advances focus on optimizing fed-batch bioreactor conditions to enhance titers, including dissolved oxygen control (30–40%), pH maintenance at 6.8–7.0, and temperature shifts from 37°C (growth phase) to 30°C (production phase) [1] [4]. A critical innovation involves de novo pathway engineering to enable sialic acid synthesis from endogenous UDP-N-acetylglucosamine, eliminating dependence on expensive exogenous sialic acid. This is achieved by introducing neuBCA genes from Campylobacter jejuni, encoding enzymes for UDP-N-acetylglucosamine epimerization and condensation with phosphoenolpyruvate [2] [8].
Table 1: Fermentation Performance Metrics for 3′-Sialyllactose Production
Strain/System | Titer (g/L) | Productivity (g/L/h) | Key Feature |
---|---|---|---|
Escherichia coli NEO3 (ATCC 9637) | 85 | 1.2 | Genetically modified production strain |
Escherichia coli K-12 DH1 derivative | 78 | 1.1 | neuABC overexpression |
Cell-free multi-enzyme system | 24.5* | 3.1* | Eliminates cellular uptake limitations |
Note: Values for cell-free systems represent molar yield (97.1%) and volumetric productivity at 38.7 mM concentration [4].
Sialyltransferases catalyze the formation of α2-3 glycosidic bonds between sialic acid and lactose, determining the regiospecificity of 3′-sialyllactose. Two enzyme classes are employed:
Structural studies reveal that sialyltransferases possess a flexible "GT-A fold" with a CMP-sialic acid binding domain. Key residues (e.g., His45, Arg110, and Asp141 in TcTS) position lactose for nucleophilic attack at C2 of sialic acid, ensuring exclusive α2-3 linkage formation. This stereospecificity is absent in chemical synthesis, making enzymatic approaches indispensable [6] [9].
Strategically engineered Escherichia coli strains address bottlenecks in 3′-sialyllactose biosynthesis through three key modifications:
Lactose Catabolism Knockout:Deletion of the lacZ gene (encoding β-galactosidase) prevents lactose degradation. Engineered ΔlacZ strains increase 3′-sialyllactose yields 3.3-fold by eliminating competitive lactose hydrolysis [4].
Sialic Acid Pathway Optimization:
Table 2: Genetic Modifications for Enhanced 3′-Sialyllactose Synthesis in Escherichia coli
Target Pathway | Genetic Modification | Effect on Yield |
---|---|---|
Lactose utilization | ΔlacZ deletion | 3.3-fold increase |
Sialic acid biosynthesis | neuABC overexpression | 2.1-fold increase |
Sialic acid catabolism | ΔnanA ΔnanK deletion | Prevents loss of precursor |
Cofactor regeneration | pGro7 + cmk co-expression | 3.4× higher CMK activity |
Trans-sialylation offers a cofactor-free alternative to sialyltransferases by directly transferring sialic acid from donor glycoconjugates to lactose. While Trypanosoma cruzi trans-sialidase (TcTS) is well-studied, its pathogenic origin necessitates engineering for safe bioprocessing:
Table 3: Trans-Sialylation Efficiency with Different Donor Substrates
Donor Substrate | Transfer Efficiency (%) | 3′-Sialyllactose Yield (mM) |
---|---|---|
Fetuin | 65 | 42 |
κ-Casein glycomacropeptide (GMP) | 78 | 51 |
3′-Sialyllactose | 92* | 60 |
p-Nitrophenyl-Neu5Ac | 85 | 55 |
Note: Homogeneous donor enabling higher efficiency via minimal byproduct formation [6].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: